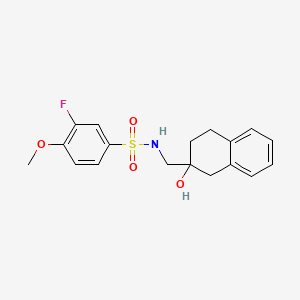

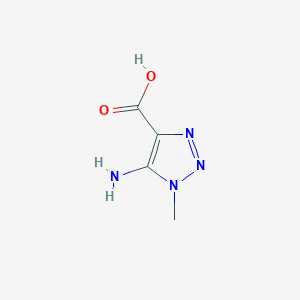

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of triazole . Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another synthesis method involves the use of various nitrogen sources .Molecular Structure Analysis

The molecular structure of triazole derivatives is sensitive to substitution . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .Aplicaciones Científicas De Investigación

Synthesis of Nucleoside Analogue

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

Preparation of 1H-1,2,4-triazole-3-carbohydrazide

Methyl-1H-1,2,4-triazole-3-carboxylate, which can be synthesized from 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid, may be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide .

Synthesis of Nucleoside Analogues

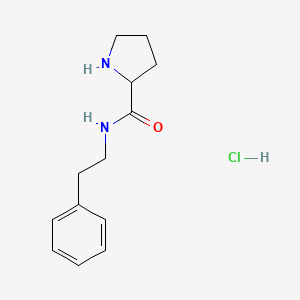

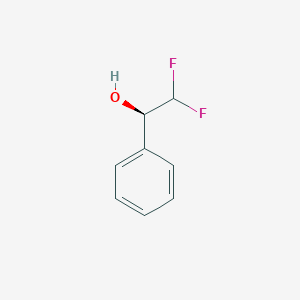

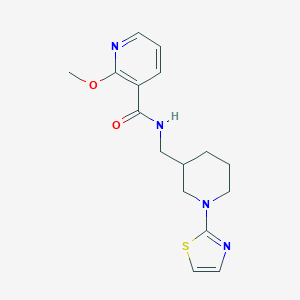

This compound may also be used in the synthesis of the following nucleoside analogues :

Organelle-Specific Perturbant

3-Amino-1,2,4-triazole, a compound similar to 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid, has been used as an organelle-specific perturbant in human embryonic kidney (HEK293T) cells .

Histidine Biosynthesis Inhibitor

3-Amino-1,2,4-triazole has been used as a histidine biosynthesis inhibitor in medium for screening co-transformants from yeast two-hybrid interactions .

Preservation of Midgut Sample

3-Amino-1,2,4-triazole has been used for the preservation of midgut sample from honey bee .

Determination of Tryptophan in Proteins

3-Amino-1,2,4-triazole has been used for the determination of tryptophan in proteins .

Propiedades

IUPAC Name |

5-amino-1-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-8-3(5)2(4(9)10)6-7-8/h5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXBGGNXVOSXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2860086.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide](/img/structure/B2860087.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)